4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula and a molar mass of approximately 171.14 g/mol. This compound features a benzofuran core structure, which is characterized by a fused benzene and furan ring, with two fluorine atoms located at the 5 and 7 positions. The presence of a methyl group at the 2 position and an amine functional group at the 3 position contributes to its unique chemical properties and potential biological activities .
The reactivity of 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine can be attributed to its functional groups. Key types of reactions include:
Research indicates that 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine exhibits significant biological activities. It has been studied for its potential as an inhibitor of certain enzymes and receptors involved in various diseases. Specifically, it shows promise in:
Several synthetic routes have been proposed for the preparation of 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine. Common methods include:
4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine has potential applications in various fields:
Studies on the interactions of 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine with biological targets indicate that it may interact with various receptors and enzymes:
Several compounds share structural similarities with 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine. Below is a comparison highlighting its uniqueness:
| Similar Compound | Structural Features | Unique Aspects |
|---|---|---|
| 5-Fluoroindole | Fluorinated indole derivative | Indole core vs. benzofuran core |
| 5-Methylbenzofuran | Methylated benzofuran | Lacks fluorination at key positions |
| 6-Fluorobenzofuran | Fluorinated variant of benzofuran | Different fluorination pattern |
| 4-Aminoquinoline | Amino-substituted quinoline | Different ring structure |
The unique combination of fluorination and the specific positioning of functional groups in 4,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine distinguishes it from these similar compounds. Its potential applications in medicinal chemistry further enhance its significance in research contexts .